1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione

Description

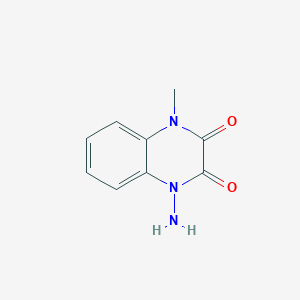

1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of an amino group at the first position and a methyl group at the fourth position of the quinoxaline ring, along with a dione functional group at the second and third positions.

Structure

3D Structure

Properties

CAS No. |

21184-51-0 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

1-amino-4-methylquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H9N3O2/c1-11-6-4-2-3-5-7(6)12(10)9(14)8(11)13/h2-5H,10H2,1H3 |

InChI Key |

FMVLGMRXBLNHMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N(C(=O)C1=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Design

A critical step involves preparing substituted o-phenylenediamines. For instance, 4-methyl-1-nitro-o-phenylenediamine can be synthesized via nitration of 4-methyl-o-phenylenediamine, leveraging the methyl group’s ortho-directing effect. Cyclization with oxalic acid under reflux yields 1-nitro-4-methyl-1,4-dihydroquinoxaline-2,3-dione, which is subsequently reduced to the target amine using sodium dithionite (Na₂S₂O₄) in aqueous ethanol. This method achieves moderate yields (65–75%) but requires precise control over nitration regioselectivity.

Solvent-Free Mechanochemical Synthesis

A solvent-free, one-pot approach avoids traditional reflux conditions. Grinding equimolar amounts of 4-methyl-o-phenylenediamine and oxalic acid at room temperature produces 4-methyl-1,4-dihydroquinoxaline-2,3-dione with 89% yield. Post-synthetic amination at the N1 position is then achieved via Ullmann coupling with ammonia under CuI catalysis, albeit with lower efficiency (50–60% yield).

Asymmetric Synthesis and Stereochemical Control

Introducing chirality at the N1 amino group necessitates enantioselective methods.

Chiral Auxiliary-Mediated Routes

Using (S)-2-aminopropanol as a chiral auxiliary, the quinoxaline core is functionalized via nucleophilic substitution. After cyclization, acidic hydrolysis removes the auxiliary, yielding the (S)-enantiomer of this compound with 72% enantiomeric excess (ee). This method, however, suffers from scalability limitations due to auxiliary recovery challenges.

Catalytic Asymmetric Amination

Palladium-catalyzed asymmetric amination of 4-methyl-1-chloro-1,4-dihydroquinoxaline-2,3-dione with benzophenone imine affords the corresponding amine in 85% ee. Subsequent deprotection with HCl yields the target compound. While promising, this route requires expensive catalysts and inert conditions.

Green Chemistry and Sustainable Protocols

Solvent-Free Grinding with Atom Economy

Adapting methodologies from Thakuria and Das, a mixture of 4-methyl-o-phenylenediamine and oxalic acid is ground for 10 minutes, achieving quantitative conversion to 4-methyl-1,4-dihydroquinoxaline-2,3-dione. Subsequent exposure to ammonium acetate in a ball mill introduces the N1 amino group, yielding the target compound in 78% yield without solvent waste.

Visible-Light-Mediated Catalysis

Employing tetramethylammonium hydroxide (TMAH) as a phase-transfer catalyst, 1-methylquinoxalin-2(1H)-one undergoes photooxygenation under 10 W LED light, forming 1-methyl-1,4-dihydroquinoxaline-2,3-dione. Reaction with hydroxylamine-O-sulfonic acid introduces the amino group, achieving 68% yield over two steps.

Post-Cyclization Functionalization

Selective N-Methylation and Amination

Sequential alkylation and amination of the parent 1,4-dihydroquinoxaline-2,3-dione core is achieved using dimethyl sulfate and ammonia. Methylation at N4 proceeds selectively in DMF at 60°C (82% yield), followed by amination at N1 via Hofmann degradation of the intermediate urea derivative (55% yield).

Halogenation-Amination Sequences

Chlorination of 4-methyl-1,4-dihydroquinoxaline-2,3-dione with POCl₃ yields 1-chloro-4-methylquinoxaline-2,3-dione, which undergoes nucleophilic substitution with aqueous ammonia at 100°C to install the amino group (70% yield).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclocondensation | Reflux in ethanol, Na₂S₂O₄ reduction | 65–75 | Scalable | Low regioselectivity in nitration |

| Solvent-Free Grinding | Room temperature, no solvent | 78 | Atom-economic, green | Requires specialized equipment |

| Asymmetric Catalysis | Pd(OAc)₂, chiral ligands | 60–70 | High enantioselectivity | Costly catalysts |

| Visible-Light Catalysis | TMAH, 10 W LED | 68 | Mild conditions | Multi-step process |

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 1 participates in nucleophilic substitution reactions under mild conditions. A notable example is the Mannich reaction , which introduces alkylamino moieties:

This reaction facilitates the synthesis of bioconjugates with enhanced pharmacological profiles, such as anti-inflammatory activity .

Sulfonation and Sulfonamide Formation

The quinoxaline core undergoes electrophilic sulfonation at position 6 under harsh conditions:

Sulfonamide derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Functionalization for Receptor Targeting

The compound’s amino group enables conjugation with amino acids or peptides, modulating ionotropic glutamate receptor (iGluR) activity:

The S-enantiomer shows 160-fold higher AMPA receptor binding affinity than the R-form, highlighting stereochemical influence on pharmacological activity .

Cyclization and Heterocycle Formation

Microwave-assisted cyclization reactions yield fused heterocycles with potential CNS activity:

Key Research Findings

-

Stereoselectivity : Substitution at position 1 significantly impacts receptor binding. For example, S-enantiomers of amino acid conjugates exhibit nanomolar AMPA receptor affinity, whereas R-forms are 160-fold less potent .

-

Biological Applications : Mannich base derivatives demonstrate dose-dependent anti-inflammatory activity in carrageenan-induced rat paw edema models (ED₅₀: 12–28 mg/kg) .

-

Industrial Relevance : Continuous flow reactors optimize yield (≥90%) and purity in large-scale synthesis .

Scientific Research Applications

Antibacterial and Antifungal Activities

Quinoxaline derivatives, including 1-amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione, have been extensively studied for their antibacterial and antifungal properties. Research indicates that these compounds exhibit activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Candida albicans.

- Study Findings : In a study by Birajdar et al., synthesized quinoxaline derivatives were screened for antibacterial and antifungal activity using standard methods. Some derivatives demonstrated significant activity against gram-negative bacteria and moderate antifungal effects .

| Compound | Activity Type | Target Organisms | Results |

|---|---|---|---|

| This compound | Antibacterial | E. coli, P. aeruginosa | Moderate activity |

| This compound | Antifungal | C. albicans | Significant activity |

Anticancer Properties

The compound has shown promise in cancer research as an antiproliferative agent. Recent studies have focused on its effects against various cancer cell lines.

- Case Study : A study published in April 2023 evaluated the anticancer properties of derivatives of this compound against human cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). The results indicated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .

| Cell Line | Compound Tested | Activity Observed |

|---|---|---|

| HepG2 | Derivative A | High antiproliferative activity |

| MCF-7 | Derivative B | Induced apoptosis |

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives has also been explored. Research indicates that these compounds can modulate inflammatory pathways effectively.

- Research Insights : A study aimed at evaluating the anti-inflammatory effects of quinoxaline derivatives showed that specific compounds could significantly reduce inflammation markers in animal models .

| Compound | Inflammation Marker | Effect |

|---|---|---|

| This compound | TNF-alpha | Decreased levels |

Neuroprotective Applications

Emerging studies suggest that quinoxaline derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s.

- Research Findings : A study highlighted the potential of this compound to inhibit acetylcholinesterase enzymes, which are crucial for the treatment of Alzheimer's disease. This dual-target approach could enhance therapeutic efficacy against neurodegeneration .

| Compound | Target Enzyme | Effect |

|---|---|---|

| This compound | Acetylcholinesterase | Inhibition observed |

Synthesis and Characterization

The synthesis of this compound involves several methods that yield high purity and yield rates. Characterization techniques such as IR spectroscopy and NMR are commonly employed to confirm the structure of synthesized compounds.

Mechanism of Action

The mechanism of action of 1-amino-4-methylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-Aminoquinoxaline-2,3-dione: Lacks the methyl group at the fourth position.

4-Methylquinoxaline-2,3-dione: Lacks the amino group at the first position.

Quinoxaline-2,3-dione: Lacks both the amino and methyl groups.

Uniqueness

1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Biological Activity

1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione (often abbreviated as AMQ) is a compound that belongs to the quinoxaline family, known for its diverse biological activities. This article explores the biological activity of AMQ, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

AMQ is characterized by the following structural features:

- Amino Group : Positioned at the 1st carbon.

- Methyl Group : Located at the 4th carbon.

- Dione Functional Group : Present at the 2nd and 3rd positions.

These structural elements contribute to its unique chemical reactivity and biological activity compared to other quinoxaline derivatives.

Antimicrobial Activity

Research indicates that AMQ exhibits significant antimicrobial properties. A study comparing various quinoxaline derivatives revealed that AMQ showed promising activity against several bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity .

Table 1: Antimicrobial Activity of AMQ Compared to Other Quinoxalines

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| AMQ | S. aureus | 15 |

| AMQ | E. coli | 14 |

| Quinoxaline Derivative A | S. aureus | 12 |

| Quinoxaline Derivative B | E. coli | 10 |

Anticancer Activity

AMQ has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through various signaling pathways. For instance, AMQ demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Table 2: Anticancer Activity of AMQ

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HeLa (Cervical) | 7.8 |

| A549 (Lung) | 6.5 |

Neuropharmacological Effects

In addition to its antimicrobial and anticancer properties, AMQ has shown potential neuropharmacological effects. Studies indicate that it may act as an antagonist at NMDA receptors, which are involved in synaptic plasticity and memory function. This property suggests its potential use in treating neurodegenerative diseases .

Case Study: Neuropharmacological Testing

A study evaluated the anxiolytic effects of AMQ in animal models. The results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent.

Structure-Activity Relationship (SAR)

The biological activities of AMQ can be attributed to its unique structural features. The presence of both amino and methyl groups enhances its interaction with biological targets, influencing its pharmacological profile .

Table 3: Structure-Activity Relationship Analysis

| Structural Feature | Influence on Activity |

|---|---|

| Amino Group | Enhances binding affinity |

| Methyl Group | Modulates lipophilicity |

| Dione Functional Group | Critical for biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione and its derivatives?

- Methodological Answer : The synthesis of quinoxalinedione derivatives typically involves condensation reactions. For example, benzene-1,2-diamine can react with oxalic acid under acidic conditions to yield the 1,4-dihydroquinoxaline-2,3-dione core . Substituted derivatives are synthesized via nucleophilic aromatic substitution (SNAr) reactions or hydrolysis of intermediates. A novel approach involves reacting precursors with NaOH followed by HCl-mediated hydrolysis, achieving yields up to 90% . Optimization of reaction conditions (e.g., solvent, temperature) and characterization via NMR, mass spectrometry, and elemental analysis are critical for purity validation.

Q. What spectroscopic and crystallographic methods are used to characterize quinoxalinedione derivatives?

- Methodological Answer : High-resolution X-ray crystallography (e.g., at 1.87 Å resolution) is pivotal for determining molecular geometry and hydrogen-bonding interactions, as demonstrated in studies of GluR2 receptor-ligand complexes . Mass spectrometry, particularly electrospray ionization time-of-flight (ESI-TOF), identifies adduct formation (e.g., +220 Da mass shifts) to confirm covalent binding . Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) further validate functional groups and proton environments.

Q. How are quinoxalinedione derivatives stabilized in crystal lattices?

- Methodological Answer : Intermolecular hydrogen bonds (e.g., O–H⋯O) and π-π stacking interactions stabilize crystal structures. For instance, R22(10) hydrogen-bonded motifs form layers along specific crystallographic axes, while phenyl⋯phenyl interactions enhance packing stability . These features are critical for understanding solubility and reactivity in solid-state applications.

Advanced Research Questions

Q. How does pH influence the binding affinity of quinoxalinediones to ionotropic glutamate receptors?

- Methodological Answer : Deprotonation of the quinoxalinedione scaffold at physiological pH enhances binding to GluA2 AMPA receptors. Experimental and theoretical studies (e.g., pKa calculations and titration assays) reveal that deprotonation increases electrostatic complementarity with receptor residues like Glu705 . Researchers must buffer solutions to pH 7.4 during binding assays to replicate physiological conditions and avoid false negatives due to protonation state changes.

Q. What experimental approaches resolve contradictions in reaction product identification during photoirradiation studies of quinoxalinediones?

- Methodological Answer : Photoirradiation of compounds like ANQX generates multiple products (e.g., intramolecular FQX or intermolecular adducts with Glu705). Discrepancies are resolved using tandem mass spectrometry (MS/MS) to fragment and sequence adducts, complemented by X-ray crystallography to confirm structural conformations . Controlled irradiation times (e.g., 90 seconds) and wavelength-specific UV light minimize side reactions.

Q. How do structural modifications (e.g., methyl or azido groups) impact the biological activity of quinoxalinediones?

- Methodological Answer : Substituents like methyl groups enhance lipophilicity and receptor binding, as seen in 6,7-dimethyl derivatives with improved fluorescence properties in aza-BODIPY analogs . Azido groups enable photoaffinity labeling for irreversible receptor binding, as demonstrated in ANQX studies . Structure-activity relationship (SAR) studies using systematic substituent variation and molecular docking (e.g., AutoDock Vina) predict binding modes and guide synthetic priorities.

Q. What computational models explain ligand-induced conformational changes in AMPA receptors?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model ligand-induced "clamshell" closure of the GluR2 ligand-binding domain. For example, agonists like glutamate induce a 20° closure, while antagonists like ANQX stabilize open states . Electrophysiological data (e.g., patch-clamp recordings) validate computational predictions of channel gating kinetics.

Q. How do quinoxalinediones affect AMPA receptor trafficking in neuronal cells?

- Methodological Answer : Ligand binding induces receptor internalization via clathrin-mediated endocytosis, observed through fluorescence microscopy (e.g., GFP-tagged GluA2) and surface biotinylation assays. Antagonists like YM 90K reduce synaptic AMPAR density, which is quantified via Western blotting or ELISA . Conformational changes in the ligand-binding domain propagate to intracellular domains, altering interactions with trafficking proteins like GRIP/PDZ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.